(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic aromatic compound that has a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often utilize green chemistry principles to minimize environmental impact. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported for the synthesis of benzoxazoles . Additionally, microwave irradiation and catalyst-free amination techniques have been employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: Share similar structural features and biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Benzisoxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro groups enhances its reactivity and potential for diverse applications .
Eigenschaften
109243-69-8 | |
Molekularformel |
C18H16ClFN2O3 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H16ClFN2O3/c1-10(2)21-18(23)25-16(15-11(19)6-5-7-12(15)20)17-22-13-8-3-4-9-14(13)24-17/h3-10,16H,1-2H3,(H,21,23) |
InChI-Schlüssel |
DRRHOKYRPPMYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.